molecular formula C19H18O4 B14597587 Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate CAS No. 58942-22-6

Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B14597587
CAS No.: 58942-22-6
M. Wt: 310.3 g/mol
InChI Key: LSIAYLONOIKTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes a benzoyl group, an oxirane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3-benzoylbenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the oxirane ring. The reaction conditions often require a controlled temperature and the use of inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides and esters.

Scientific Research Applications

Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate can be compared with similar compounds such as:

    Ketoprofen: A nonsteroidal anti-inflammatory drug with a similar benzoyl group.

    Ibuprofen: Another NSAID with comparable anti-inflammatory properties.

    Naproxen: Shares structural similarities and therapeutic uses.

Uniqueness

The presence of the oxirane ring in this compound distinguishes it from other similar compounds

Conclusion

This compound is a compound with diverse chemical properties and applications

Properties

CAS No.

58942-22-6

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C19H18O4/c1-3-22-18(21)17-19(2,23-17)15-11-7-10-14(12-15)16(20)13-8-5-4-6-9-13/h4-12,17H,3H2,1-2H3

InChI Key

LSIAYLONOIKTJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.